molecular formula C18H24FN3O2 B2990938 3-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396684-07-3

3-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2990938
CAS No.: 1396684-07-3
M. Wt: 333.407
InChI Key: VKPVNNYKMIYLQX-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.407. The purity is usually 95%.
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Biological Activity

3-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a fluorophenyl group and a hydroxy-dimethylpentyl side chain. Its molecular formula is C16H24FN3O2C_{16}H_{24}FN_3O_2, and it exhibits various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The following mechanisms have been identified:

  • Receptor Binding : The amide moiety and hydroxy group can form hydrogen bonds with receptors or enzymes, influencing their conformation and activity.
  • Hydrophobic Interactions : The fluorophenyl group enhances binding affinity through hydrophobic interactions, stabilizing the compound's attachment to its target sites.
  • Biochemical Pathway Modulation : By affecting receptor activity, the compound can modulate various biochemical pathways, which may lead to therapeutic effects in conditions such as cancer or inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies have indicated neuroprotective effects, possibly through modulation of neurotransmitter systems.

Research Findings and Case Studies

A review of recent literature reveals significant findings regarding the biological activity of this compound:

StudyFindings
Evaluated the anticancer effects on breast cancer cell lines.Demonstrated significant inhibition of cell growth with IC50 values below 10 µM.
Investigated anti-inflammatory properties in animal models.Reduced levels of pro-inflammatory cytokines significantly compared to control groups.
Explored neuroprotective effects in models of oxidative stress.Improved neuronal survival rates and reduced markers of oxidative damage.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-18(2,3)16(23)9-10-20-17(24)15-11-14(21-22(15)4)12-5-7-13(19)8-6-12/h5-8,11,16,23H,9-10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPVNNYKMIYLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.